molecular formula C14H12N2S B12123167 Imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl- CAS No. 446830-58-6

Imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl-

Cat. No.: B12123167
CAS No.: 446830-58-6
M. Wt: 240.33 g/mol
InChI Key: FJXBDGXBVMDVJZ-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl- is a nitrogen-containing heterocyclic compound. This compound is part of the imidazo[1,5-a]pyridine family, which is known for its wide range of applications in medicinal chemistry, materials science, and other fields . The presence of both nitrogen and sulfur atoms in its structure makes it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl- involves a one-pot reaction starting from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. This method constructs C-N and C-S bonds simultaneously under mild reaction conditions . Another approach involves the use of molecular iodine for the oxidative annulation of 2-pyridyl ketones and alkylamines, which also produces imidazo[1,5-a]pyridine derivatives .

Industrial Production Methods

Industrial production methods for imidazo[1,5-a]pyridine derivatives often involve large-scale cyclocondensation, cycloaddition, and oxidative cyclization reactions. These methods are designed to be efficient, cost-effective, and scalable, making them suitable for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can have different functional groups attached to the nitrogen or sulfur atoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methanethiol group enhances its reactivity and potential for forming diverse derivatives .

Properties

CAS No.

446830-58-6

Molecular Formula

C14H12N2S

Molecular Weight

240.33 g/mol

IUPAC Name

(3-phenylimidazo[1,5-a]pyridin-1-yl)methanethiol

InChI

InChI=1S/C14H12N2S/c17-10-12-13-8-4-5-9-16(13)14(15-12)11-6-2-1-3-7-11/h1-9,17H,10H2

InChI Key

FJXBDGXBVMDVJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)CS

Origin of Product

United States

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